5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate
Overview
Description
5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate is a chemical compound with the molecular formula C11H8N2OS and a molecular weight of 216.26 . It is a specialty product used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring substituted with a methyl group at the 5-position and a phenyl group at the 3-position. An isothiocyanate functional group is also attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.26 and a density of 1.22g/cm3 . It has a boiling point of 397.9ºC at 760mmHg and a melting point of 73ºC .Scientific Research Applications
Synthesis and Structural Analysis
Isothiocyanates, including phenyl isothiocyanate derivatives, have been utilized in the synthesis of thermally stable, crystalline adducts demonstrating significant interest in structural chemistry. These compounds exhibit tautomerism, which is the ability of a chemical species to exist in multiple forms by the relocation of a single proton in the molecule. The structural and tautomeric properties of these adducts have been thoroughly investigated through methods like X-ray diffraction analysis, revealing insights into their molecular behavior and potential applications in material science and organic synthesis (Nakayama et al., 1998).
Chemical Reactions and Methodologies
Research into isoxazole and isothiocyanate derivatives extends into various chemical reactions and synthetic methodologies, offering pathways to create polyfunctionally substituted compounds with potential in drug development and material science. One such study details the one-pot synthesis of polyfunctionally substituted 2,3-dihydrothiazoles and thiazolidinones, showcasing the versatility of phenyl isothiocyanate in organic synthesis and its role in generating compounds with complex structures (Mohareb et al., 1990).
Electrophilic Quenching and Metalation
Further investigations into isoxazole derivatives highlight their utility in the field of synthetic organic chemistry, particularly in reactions involving metalation and electrophilic quenching. These processes enable the functionalization of isoxazoles, leading to the creation of thioalkyl derivatives, which are valuable in synthesizing various organic molecules with potential biological activity (Balasubramaniam et al., 1990).
Cycloaddition Reactions
The reactivity of isothiocyanates in cycloaddition reactions, forming compounds like 5-amino-1,2,3-thiadiazoles and triazoles, exemplifies their significance in constructing heterocyclic compounds. These reactions are pivotal in medicinal chemistry for generating compounds with potential therapeutic applications (Hoff & Blok, 1975).
Applications in Material Science
Isoxazole derivatives have also been explored for their applications in material science, particularly in creating compounds with significant electro-optic properties. Such studies are crucial for developing advanced materials for telecommunications and other technological applications (Marder et al., 1994).
properties
IUPAC Name |
4-isothiocyanato-5-methyl-3-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-8-10(12-7-15)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFMNKZFBOMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379842 | |
Record name | 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306934-97-4 | |
Record name | 4-Isothiocyanato-5-methyl-3-phenylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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